molecular formula C13H12O3 B1269930 3-Formyl-6-isopropylchromone CAS No. 49619-58-1

3-Formyl-6-isopropylchromone

Cat. No. B1269930
CAS RN: 49619-58-1
M. Wt: 216.23 g/mol
InChI Key: FRRYMYQANNFABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromone derivatives, including those substituted at the 3-formyl and 6-isopropyl positions, often involves multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, a pseudo-five-component reaction involving 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines has been developed for the diversity-oriented synthesis of chromone-containing tripeptides, highlighting the versatility of chromone derivatives as synthetic intermediates (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).

Molecular Structure Analysis

The molecular structure of chromone derivatives is crucial for their chemical and physical properties. Detailed studies, such as those involving vibrational spectroscopy and molecular orbital analyses, provide insights into the conformation, electronic structure, and reactivity of these compounds. For instance, the structure and vibrational spectra of 2-amino 6-bromo 3-formylchromone have been systematically studied, offering a deeper understanding of the compound's characteristics (Gupta et al., 2012).

Chemical Reactions and Properties

3-Formylchromone and its derivatives participate in a wide range of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions often involve nucleophilic substitutions, condensations, and cyclization processes that are pivotal for the synthesis of biologically active molecules. For instance, reactions of 3-formylchromone with active methylene and methyl compounds have been extensively reviewed, showcasing the compound's reactivity and potential for generating complex heterocyclic systems (Gašparová & Lácová, 2005).

Physical Properties Analysis

The physical properties of 3-formyl-6-isopropylchromone, such as its melting point, solubility, and thermal stability, are influenced by its molecular structure. Studies on related chromone derivatives have revealed their thermal behavior and stability profiles, which are essential for understanding their suitability in various applications. For example, the enthalpies of combustion and formation of 3-formylchromones have been determined, providing valuable data on their energetic characteristics (Flores, López, & Amador, 2006).

Chemical Properties Analysis

The chemical properties of 3-formyl-6-isopropylchromone, including its reactivity towards different nucleophiles, electrophiles, and its behavior in various chemical environments, are central to its applications in synthesis and drug design. The compound's ability to undergo various chemical transformations enables the creation of a plethora of derivatives with potential pharmacological activities. Studies on the reactions and chemical properties of 2-acylchromones summarize the reactivity patterns and applications of these chromone derivatives in organic synthesis and drug discovery (Safrygin & Sosnovskikh, 2017).

Scientific Research Applications

Enthalpy Measurements

  • Thermodynamic Properties: The enthalpies of combustion and formation of 3-formyl-6-isopropylchromone have been experimentally determined. These properties are essential for understanding the energy changes in chemical reactions and for potential applications in energy-related fields (Flores, López, & Amador, 2006).

Corrosion Inhibition

  • Inhibiting Steel Corrosion: Derivatives of 3-formyl chromone, such as 3-formyl-6-isopropylchromone, have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. This research is significant for industries where metal corrosion is a concern (Kumar et al., 2017).

Biological Activity

  • DNA-Binding and Acetylcholinesterase Inhibition: Certain 3-formyl chromone derivatives have been found to bind strongly to DNA and inhibit acetylcholinesterase. This property is crucial in the context of potential therapeutic applications, especially for neurological disorders (Parveen et al., 2014).

Antibacterial Activity

  • Fighting Bacterial Infections: Schiff bases derived from 3-formyl chromone, including its isopropyl variant, show promising antibacterial activity. This is particularly relevant in the development of new antibiotics and antiseptic agents (Roșu et al., 2010).

Antiparasitic Potential

  • Anti-leishmanial and Anti-trypanosomal Effects: Studies indicate that derivatives of 3-formylchromone, including 3-formyl-6-isopropylchromone, show potential as antiparasitic agents, specifically against Leishmania and Trypanosoma (Galarraga, Urdaneta, & Herrera, 2016).

Chemical Synthesis

  • Versatile Synthon in Organic Chemistry: The 3-formyl group in 3-formyl-6-isopropylchromone makes it a highly reactive and versatile compound for various chemical syntheses, including the formation of complex organic structures useful in drug discovery (Dahlén et al., 2006).

Electronic and Physical Properties

  • Dielectric and Conductive Properties: The electronic properties of 3-formyl chromone derivatives are explored in the context of their potential use in electronic materials and devices (Ali, 2017).

Cancer Research

  • Potential in Cancer Therapy: Some 3-formylchromone derivatives exhibit cytotoxicity against tumor cells, indicating their potential use in developing cancer therapies (Kawase et al., 2007).

Safety And Hazards

3-Formyl-6-isopropylchromone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .

Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of 3-Formyl-6-isopropylchromone derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of 3-Formyl-6-isopropylchromone in the field of medicinal chemistry .

properties

IUPAC Name

4-oxo-6-propan-2-ylchromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRYMYQANNFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350965
Record name 3-Formyl-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-6-isopropylchromone

CAS RN

49619-58-1
Record name 3-Formyl-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-isopropylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-6-isopropylchromone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Formyl-6-isopropylchromone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Formyl-6-isopropylchromone
Reactant of Route 4
Reactant of Route 4
3-Formyl-6-isopropylchromone
Reactant of Route 5
Reactant of Route 5
3-Formyl-6-isopropylchromone
Reactant of Route 6
Reactant of Route 6
3-Formyl-6-isopropylchromone

Citations

For This Compound
21
Citations
R Basri, S Ullah, A Khan, SN Mali, O Abchir, S Chtita… - Bioorganic …, 2023 - Elsevier
Type-2 Diabetes Mellitus (T2DM) is one of the most common metabolic disorders in the world and over the past three decades its incidence has increased drastically. α-Glucosidase …
Number of citations: 2 www.sciencedirect.com
M Kawase, T Tanaka, H Kan, S Tani, H Nakashima… - in vivo, 2007 - iv.iiarjournals.org
Several 3-formylchromone derivatives were examined for their tumor cell-cytotoxic, anti-Helicobacter pylori, urease inhibitory and anti-HIV activity. Comparing their relative cytotoxicity …
Number of citations: 40 iv.iiarjournals.org
H Flores, YI López, P Amador - Thermochimica acta, 2006 - Elsevier
… and tested recently [5] was used to determine the combustion energies in solid phase of 3-formyl chromone (3F), 3-formyl-6-methylchromone (3F6M) and 3-formyl-6-isopropylchromone (…
Number of citations: 11 www.sciencedirect.com
BR Boya, JH Lee, J Lee - Microbiological Research, 2023 - Elsevier
… antibiofilm, antimicrobial, and antivirulence potentials of three chromone derivatives, namely, 6-bromo 3-formylchromone, 6-chloro 3-formylchromone, and 3-formyl 6-isopropylchromone…
Number of citations: 3 www.sciencedirect.com
E Sathiyamoorthi, JH Lee, Y Tan… - Frontiers in Cellular and …, 2023 - ncbi.nlm.nih.gov
… 3-Formyl-6-isopropylchromone An external file that holds a picture, illustration, etc. Object … , 3-formyl-6-methylchromone, 3-formyl-6-isopropylchromone, 6-formyl-6-methoxychromone …
Number of citations: 1 www.ncbi.nlm.nih.gov
JH Lee, YG Kim, Y Kim, J Lee - Microbiology Spectrum, 2023 - Am Soc Microbiol
Candida species are the most common cause of fungal infections, and thus the emergence of antifungal-resistant species and biofilm formation by Candida further threatens the limited …
Number of citations: 3 journals.asm.org
Z Baráth - 2008 - doktori.bibl.u-szeged.hu
… Concerning the antiproliferative effect 3-formyl6-isopropylchromone … We can assume that 3-formyl-6-isopropylchromone is the most … 3-formyl-6-isopropylchromone may represent a lead …
Number of citations: 0 doktori.bibl.u-szeged.hu
Q Liu, S Li, Y Wang, L Yang, M Yue, Y Liu, F Ye… - Science of The Total …, 2023 - Elsevier
… the following 3-formyl-6-isopropylchromone and naphthalimide … In the 3-formyl-6-isopropylchromone and N-n-butyl-4-bromo-… After 3-formyl-6-isopropylchromone and naphthalimide …
Number of citations: 5 www.sciencedirect.com
P Neta, Y Simón‐Manso, Y Liang… - … in Mass Spectrometry, 2014 - Wiley Online Library
RATIONALE Electrospray ionization mass spectrometry (ESI‐MS) of many protonated aldehydes shows loss of CO as a major fragmentation pathway. However, we find that certain …
J Zheng, A Shoberu, PJ Zhou, WB Sun, L Ying, JP Zou - Tetrahedron, 2022 - Elsevier
… According to the general procedure A, compound 3g was obtained from the reaction of 3-formyl-6-isopropylchromone (216 mg, 1 mmol) as a yellow solid (148 mg, 72%), mp = 123–124 …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.